4'-Hydroxy-3-methoxy-4-aminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxy-3-methoxy-4-aminoazobenzene is an aromatic azo compound known for its vibrant color and potential applications in various fields. This compound is part of the larger family of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are widely used in the dye industry due to their vivid colors and ability to undergo reversible photoisomerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3-methoxy-4-aminoazobenzene typically involves the azo coupling reaction. This reaction is a classical method for producing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, under basic conditions to form the azo compound.
In the case of 4’-Hydroxy-3-methoxy-4-aminoazobenzene, the starting materials would include 4-amino-3-methoxyphenol and a suitable diazonium salt. The reaction is typically carried out in an aqueous or alcoholic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of 4’-Hydroxy-3-methoxy-4-aminoazobenzene follows similar principles but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade reagents and equipment to produce the diazonium salt in large quantities.
Coupling Reaction: Conducting the coupling reaction in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Hydroxy-3-methoxy-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4’-Hydroxy-3-methoxy-4-aminoazobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azo compounds and dyes.
Biology: Studied for its potential mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced carcinogenesis.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to undergo photoisomerization.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 4’-Hydroxy-3-methoxy-4-aminoazobenzene involves its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include cellular enzymes involved in metabolic activation, such as cytochrome P450 enzymes, and the pathways involved in DNA repair and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4’-Hydroxy-3-methoxy-4-aminoazobenzene can be compared with other similar compounds, such as:
4-Dimethylaminoazobenzene: Known for its use as a dye and its carcinogenic properties.
2-Methoxy-4-aminoazobenzene: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Hydroxyazobenzene: Lacks the methoxy group, resulting in different physical and chemical properties.
The uniqueness of 4’-Hydroxy-3-methoxy-4-aminoazobenzene lies in its specific substitution pattern, which influences its reactivity, color properties, and biological effects.
Eigenschaften
CAS-Nummer |
91768-46-6 |
---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
4-[(4-amino-3-methoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H13N3O2/c1-18-13-8-10(4-7-12(13)14)16-15-9-2-5-11(17)6-3-9/h2-8,17H,14H2,1H3 |
InChI-Schlüssel |
MMPKPUJNDCXQPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.